5-Chloro-2-ethoxypyridine-4-carboxylic acid
Description
5-Chloro-2-ethoxypyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 5, an ethoxy group at position 2, and a carboxylic acid moiety at position 4. Its molecular formula is C₈H₈ClNO₃, with a molar mass of 201.61 g/mol.
Properties
IUPAC Name |
5-chloro-2-ethoxypyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-7-3-5(8(11)12)6(9)4-10-7/h3-4H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQPYXDMQNUYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethoxypyridine-4-carboxylic acid typically involves the chlorination of 2-ethoxypyridine-4-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5-position of the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethoxypyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of 5-substituted derivatives of 2-ethoxypyridine-4-carboxylic acid.
Oxidation Reactions: Formation of 2-ethoxypyridine-4-carboxaldehyde or 2-ethoxypyridine-4-carboxylic acid.
Reduction Reactions: Formation of 2-ethoxypyridine-4-methanol or 2-ethoxypyridine-4-carboxaldehyde.
Scientific Research Applications
5-Chloro-2-ethoxypyridine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethoxypyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, blocking their activity and thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, leading to reduced inflammation. Additionally, its structural features allow it to bind to specific receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Pyridine and Pyrimidine Derivatives
The following table summarizes key structural and functional differences between 5-chloro-2-ethoxypyridine-4-carboxylic acid and related compounds:
Key Comparative Analysis
Electronic Effects
- Ethoxy vs. In contrast, the cyano group in 5-chloro-2-cyanopyridine-4-carboxylic acid withdraws electrons, increasing the acidity of the carboxylic acid (pKa ~1.5–2.5 vs. ~4.5–5.0 for ethoxy derivatives) .
- Thioether vs. Hydroxyl Groups : The methylthio (–SCH₃) substituent in 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid introduces sulfur’s polarizability, enhancing nucleophilic substitution reactivity compared to the hydroxyl (–OH) group in 5-chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid .
Steric and Solubility Properties
- Ethoxy vs.
- Carboxylic Acid Position : In 5-chloro-3-methylpyridine-2-carboxylic acid, the carboxylic acid at position 2 (vs. position 4 in the target compound) reduces hydrogen-bonding symmetry, affecting crystal packing and solubility .
Biological Activity
5-Chloro-2-ethoxypyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and an ethoxy group at the 2-position, along with a carboxylic acid functional group at the 4-position. Its molecular formula is and it has a molecular weight of approximately 201.63 g/mol.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It has been shown to interact with various enzymes, potentially blocking their activity, which can influence several biochemical pathways, particularly those related to inflammation and cancer cell proliferation. The compound's structural features allow it to bind specifically to molecular targets, modulating their activity and influencing cellular responses.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including lung adenocarcinoma (A549 cells). For instance, compounds derived from similar structures exhibited reduced cell viability in cancer models, suggesting that modifications in structure can enhance anticancer activity .
| Compound | Cell Line | Viability (%) | Notes |
|---|---|---|---|
| This compound | A549 | 78–86 | Moderate activity |
| Compound with 4-bromophenyl substitution | A549 | 61 | Enhanced activity |
| Compound with dimethylamino substitution | A549 | <60 | Most potent |
Antimicrobial Activity
Additionally, this compound has been investigated for its antimicrobial properties . It has shown potential against multidrug-resistant strains of Staphylococcus aureus, indicating its utility in treating infections caused by resistant pathogens. The antimicrobial mechanism may involve disruption of bacterial cell processes or inhibition of specific bacterial enzymes .
Case Studies and Research Findings
- Synthesis and Characterization : A study synthesized derivatives of this compound and evaluated their biological activities. The results indicated that certain structural modifications led to improved anticancer effects against A549 cells while maintaining low toxicity towards non-cancerous cells .
- Enzyme Inhibition Studies : Another research effort focused on the compound's ability to inhibit enzymes involved in inflammatory pathways. The inhibition was assessed through various biochemical assays, demonstrating that the compound could significantly reduce enzyme activity linked to inflammation.
- Antimicrobial Efficacy : In vitro tests revealed that derivatives of the compound exhibited significant antimicrobial activity against resistant strains, suggesting that they could be developed into new therapeutic agents for treating infections that are difficult to manage with existing antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
